molecular formula C15H11ClN2O2 B5589409 1-(5-CHLORO-2-METHOXYBENZOYL)-1H-1,3-BENZODIAZOLE

1-(5-CHLORO-2-METHOXYBENZOYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B5589409
M. Wt: 286.71 g/mol
InChI Key: GOANEJUYIDYXTL-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxybenzoyl)-1H-1,3-benzodiazole is a chemical compound with the molecular formula C14H10ClN3O2 It is known for its unique structure, which includes a benzodiazole ring substituted with a 5-chloro-2-methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxybenzoyl)-1H-1,3-benzodiazole typically involves the reaction of 5-chloro-2-methoxybenzoic acid with appropriate reagents to form the desired benzodiazole derivative. One common method includes the methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate, followed by aminolysis with phenethylamine to produce N-phenethyl-5-chloro-2-methoxybenzamide. This intermediate is then subjected to chlorosulfonation and aminolysis to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of commercially available starting materials, such as 5-chlorosalicylic acid and phenethylamine, is preferred to ensure scalability and economic viability .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxybenzoyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted benzodiazole derivatives .

Scientific Research Applications

1-(5-Chloro-2-methoxybenzoyl)-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-2-methoxybenzoyl)-4-propylpiperazine
  • 1-(5-chloro-2-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine
  • 4-amino-1-benzylpiperidine

Uniqueness

1-(5-Chloro-2-methoxybenzoyl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both a benzodiazole ring and a 5-chloro-2-methoxybenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

benzimidazol-1-yl-(5-chloro-2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-20-14-7-6-10(16)8-11(14)15(19)18-9-17-12-4-2-3-5-13(12)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOANEJUYIDYXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641118
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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